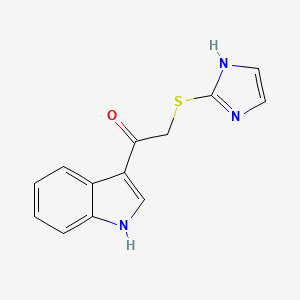
1-(3-Cyanophenyl)-3-cyclobutylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Cyanophenyl)-3-cyclobutylurea, also known as TAK-659, is a small molecule inhibitor that selectively targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway, which plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune diseases, and other disorders.
作用機序
BTK is a key mediator of B-cell receptor signaling, which is essential for the development and survival of B-cells. BTK activation leads to downstream signaling through the PI3K/AKT and NF-κB pathways, which promote cell proliferation and survival. 1-(3-Cyanophenyl)-3-cyclobutylurea selectively inhibits BTK activity, thereby blocking downstream signaling and inducing apoptosis in malignant B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cells, 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to have anti-inflammatory and immunomodulatory effects. 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and to suppress the activation of T-cells and dendritic cells. These effects suggest that 1-(3-Cyanophenyl)-3-cyclobutylurea may have potential as a treatment for autoimmune diseases and other inflammatory disorders.
実験室実験の利点と制限
1-(3-Cyanophenyl)-3-cyclobutylurea has several advantages as a tool compound for scientific research. It is highly selective for BTK, with minimal off-target effects, making it a valuable tool for studying the role of BTK in various cellular processes. However, 1-(3-Cyanophenyl)-3-cyclobutylurea has limitations as well. It is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings. Additionally, 1-(3-Cyanophenyl)-3-cyclobutylurea has not yet been tested in clinical trials, so its safety and efficacy in humans remain to be determined.
将来の方向性
There are several potential future directions for research on 1-(3-Cyanophenyl)-3-cyclobutylurea. One area of interest is the development of combination therapies that target both BTK and other signaling pathways involved in B-cell malignancies. Another area of interest is the investigation of 1-(3-Cyanophenyl)-3-cyclobutylurea in autoimmune diseases and other inflammatory disorders, where its immunomodulatory effects may be beneficial. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of 1-(3-Cyanophenyl)-3-cyclobutylurea in humans, and to identify potential biomarkers that may predict response to treatment.
合成法
The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea involves several steps, starting with the reaction of 3-cyanophenyl isocyanate with cyclobutylamine to form the corresponding urea intermediate. This intermediate is then reacted with a substituted pyridine to yield the final product, 1-(3-Cyanophenyl)-3-cyclobutylurea. The synthesis of 1-(3-Cyanophenyl)-3-cyclobutylurea has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
1-(3-Cyanophenyl)-3-cyclobutylurea has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 1-(3-Cyanophenyl)-3-cyclobutylurea has been shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of malignant B-cells.
特性
IUPAC Name |
1-(3-cyanophenyl)-3-cyclobutylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-8-9-3-1-6-11(7-9)15-12(16)14-10-4-2-5-10/h1,3,6-7,10H,2,4-5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCOHFJWDHRBLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)NC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)



![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)

![1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)

![3-[(4-Methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-5-phenyl-1,2-oxazole](/img/structure/B7629168.png)


![2-methoxy-5-methyl-N-[(3-methylphenyl)methyl]benzenesulfonamide](/img/structure/B7629207.png)
